molecular formula C11H17NO4 B1436991 (S)-1-BOC-2-PIPERIDENE-6-CARBOXYLIC ACID CAS No. 222851-92-5

(S)-1-BOC-2-PIPERIDENE-6-CARBOXYLIC ACID

Cat. No.: B1436991
CAS No.: 222851-92-5
M. Wt: 227.26 g/mol
InChI Key: FFOXQMAOPSBJON-QMMMGPOBSA-N
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Description

(S)-1-BOC-2-PIPERIDENE-6-CARBOXYLIC ACID is a chemical compound that belongs to the class of organic compounds known as pyridines. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amino groups during chemical reactions. This compound is of significant interest in the field of synthetic organic chemistry due to its versatility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-BOC-2-PIPERIDENE-6-CARBOXYLIC ACID typically involves the introduction of the tert-butoxycarbonyl group into the pyridine ring. One common method involves the reaction of pyridine derivatives with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out at low temperatures to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound can be achieved using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes. The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

(S)-1-BOC-2-PIPERIDENE-6-CARBOXYLIC ACID can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can remove the Boc protecting group, yielding the free amine.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, free amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(S)-1-BOC-2-PIPERIDENE-6-CARBOXYLIC ACID has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-1-BOC-2-PIPERIDENE-6-CARBOXYLIC ACID involves the protection of amino groups through the formation of a stable Boc group. This protection allows for selective reactions to occur on other functional groups without interference from the amino group. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Similar Compounds

  • N-tert-Butoxycarbonyl-thiazolidine carboxylic acid
  • tert-Butoxycarbonyl chloride
  • tert-Butyl esters

Uniqueness

(S)-1-BOC-2-PIPERIDENE-6-CARBOXYLIC ACID is unique due to its specific structure and the presence of the Boc group, which provides stability and versatility in synthetic applications. Compared to other similar compounds, it offers a balance of reactivity and stability, making it a valuable intermediate in various chemical syntheses .

Properties

IUPAC Name

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-7-5-4-6-8(12)9(13)14/h5,7-8H,4,6H2,1-3H3,(H,13,14)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFOXQMAOPSBJON-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C=CCC[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50650655
Record name (2S)-1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

222851-92-5
Record name (2S)-1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(S)-1-BOC-2-PIPERIDENE-6-CARBOXYLIC ACID
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Reactant of Route 6
(S)-1-BOC-2-PIPERIDENE-6-CARBOXYLIC ACID

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